

UTX-143 Protocol for Transwell Invasion Assay: Application Notes

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Compound of Interest

Compound Name: UTX-143

Cat. No.: B12363891

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Introduction

UTX-143 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 5 (NHE5), a transmembrane protein involved in regulating intracellular pH.^[1] Emerging research has identified NHE5 as a critical player in cancer progression, particularly in facilitating cell migration and invasion.^{[1][2]} Unlike the ubiquitously expressed NHE1 isoform, NHE5 is enriched in specific tissues and has been found to be highly expressed in certain cancer types, such as colorectal adenocarcinoma and glioma.^{[1][2]} This selective expression profile makes NHE5 an attractive therapeutic target for anti-cancer therapies with potentially fewer side effects.

The mechanism by which NHE5 promotes cancer cell invasion is linked to its role in endosomal pH regulation. NHE5 is crucial for the recycling of key cell surface receptors, including receptor tyrosine kinases (RTKs) like MET and EGFR, as well as integrins.^{[1][2]} By maintaining an acidic environment within recycling endosomes, NHE5 ensures the proper trafficking and cell surface re-expression of these receptors, which are essential for sensing migratory cues and remodeling the extracellular matrix. Inhibition of NHE5 by **UTX-143** disrupts this recycling process, leading to the degradation of these receptors and subsequent impairment of downstream signaling pathways that control cell motility and invasion, such as the PI3K/Akt and Rac1/Cdc42 pathways.^[1]

This document provides a detailed protocol for utilizing **UTX-143** in a transwell invasion assay to assess its inhibitory effects on cancer cell invasion.

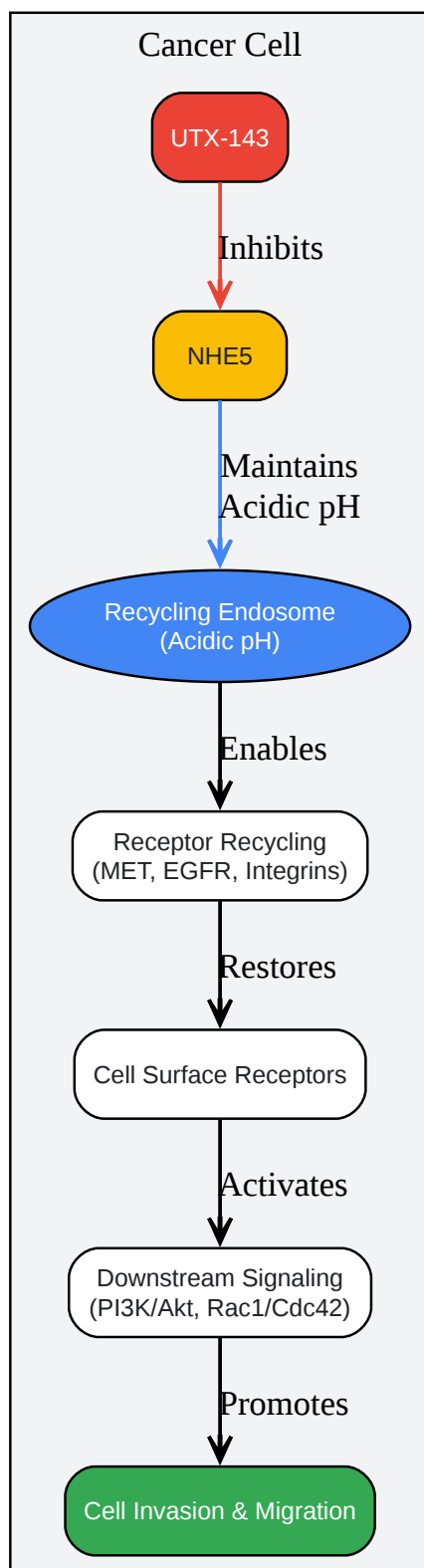
Data Presentation

The following table summarizes representative quantitative data from a study investigating the effect of NHE5 knockdown on the invasion of C6 glioma cells, which is expected to be phenocopied by **UTX-143** treatment.

Treatment	Cell Line	Assay	Result	Reference
NHE5 Knockdown	C6 Glioma	Matrigel Invasion Assay	Significant reduction in the number of invaded cells compared to control.	[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which **UTX-143** inhibits cancer cell invasion by targeting NHE5.



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Caption: **UTX-143** inhibits NHE5, disrupting endosomal pH and receptor recycling, leading to reduced cell invasion.

Experimental Protocols

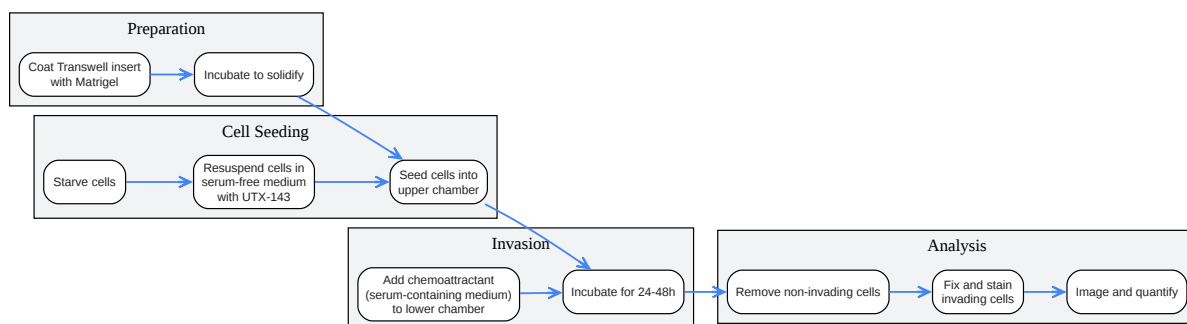
Transwell Invasion Assay Protocol using UTX-143

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

- Cancer cell line of interest
- **UTX-143** (dissolved in a suitable solvent, e.g., DMSO)
- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Matrigel or other basement membrane matrix
- Cell culture medium (serum-free and serum-containing)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
- Cotton swabs
- Inverted microscope

Experimental Workflow Diagram:



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Caption: Workflow for the **UTX-143** transwell invasion assay.

Procedure:

- Preparation of Transwell Inserts:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel to the desired concentration with cold, serum-free medium. A common starting concentration is 1 mg/mL.
 - Add 50-100 μ L of the diluted Matrigel solution to the upper chamber of the transwell inserts.
 - Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.
- Cell Preparation:

- Culture cancer cells to 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours prior to the assay.
- On the day of the assay, detach the cells using trypsin-EDTA and neutralize with serum-containing medium.
- Centrifuge the cells and resuspend the pellet in serum-free medium.
- Count the cells and adjust the concentration to 1×10^5 to 1×10^6 cells/mL in serum-free medium.
- Treatment with **UTX-143**:
 - Prepare different concentrations of **UTX-143** in serum-free medium. It is recommended to perform a dose-response curve. A starting point could be concentrations around the IC₅₀ value for cytotoxicity of the specific cell line, if known. If not, a range from 0.1 μ M to 10 μ M is a reasonable starting point.
 - Include a vehicle control (e.g., DMSO at the same final concentration as in the **UTX-143**-treated wells).
 - Add the appropriate concentration of **UTX-143** or vehicle to the cell suspension.
- Cell Seeding and Invasion:
 - Add 200 μ L of the cell suspension containing **UTX-143** or vehicle to the upper chamber of the Matrigel-coated transwell inserts.
 - To the lower chamber, add 600-800 μ L of complete medium (containing 10-20% FBS) as a chemoattractant.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized for your cell line.
- Fixation and Staining:
 - After incubation, carefully remove the medium from the upper chamber.

- Use a cotton swab to gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
- Fix the invading cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde for 15 minutes or cold methanol for 10 minutes).
- Wash the inserts with PBS.
- Stain the cells by immersing the inserts in a crystal violet solution for 20-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:
 - Once dry, visualize the stained cells using an inverted microscope.
 - Capture images from several random fields of view for each insert.
 - Count the number of invaded cells per field. The average number of cells from multiple fields can then be used for statistical analysis. Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Conclusion

The transwell invasion assay is a robust method to evaluate the anti-invasive properties of **UTX-143**. By inhibiting NHE5, **UTX-143** presents a promising strategy to target cancer cell metastasis. The provided protocol and background information should serve as a valuable resource for researchers investigating the therapeutic potential of this novel compound.

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